molecular formula C7H10N2O3 B12864903 (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid CAS No. 312958-46-6

(R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid

Cat. No.: B12864903
CAS No.: 312958-46-6
M. Wt: 170.17 g/mol
InChI Key: PUACPIPASJLDBL-GSVOUGTGSA-N
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Description

(R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is a chiral, non-proteinogenic amino acid featuring an oxazole heterocycle, serving as a valuable building block in medicinal chemistry and organic synthesis. Its unique structure makes it a key intermediate for the development of peptidomimetics and bioactive molecules, particularly in the synthesis of complex macrocyclic compounds that mimic the activity of natural peptides . Researchers utilize this compound to incorporate a rigid, heterocyclic scaffold with a defined stereocenter, which can be crucial for modulating biological activity and improving metabolic stability in drug candidate molecules. The tert-butoxycarbonyl (Boc) protected version of a closely related precursor has been used in enantioselective synthesis to create subunits found in natural products with a range of biological activities, including P-gp inhibition and antimalarial properties . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

312958-46-6

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-3(8)6-9-5(7(10)11)4(2)12-6/h3H,8H2,1-2H3,(H,10,11)/t3-/m1/s1

InChI Key

PUACPIPASJLDBL-GSVOUGTGSA-N

Isomeric SMILES

CC1=C(N=C(O1)[C@@H](C)N)C(=O)O

Canonical SMILES

CC1=C(N=C(O1)C(C)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of ω-transaminase enzymes, which have been engineered for improved catalytic efficiency and thermostability . These enzymes facilitate the asymmetric reduction of ketones to produce chiral amines, which can then be further transformed into the desired oxazole compound.

Industrial Production Methods

Industrial production of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid typically involves large-scale enzymatic processes. The use of biocatalysts, such as ω-transaminases, allows for efficient and environmentally friendly production of this compound. The reaction conditions are optimized to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The oxazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the chiral center.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which then undergoes a series of transformations to produce the desired product . The chiral center plays a crucial role in determining the stereospecificity of these reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (S)-Enantiomer

The (S)-enantiomer, (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid methyl ester, shares identical functional groups but differs in stereochemistry. NMR data for the (S)-enantiomer (δ = 5.02 ppm for the α-proton, J = 6.2 Hz) confirm structural similarity but distinct spatial arrangements . Enantiomeric differences critically influence biological activity; for example, the (R)-form is incorporated into GPCR-targeting peptides (e.g., endothelin receptor ligands), whereas the (S)-form may exhibit reduced binding affinity due to stereochemical mismatch .

Functional Group Derivatives

Methyl Ester vs. Carboxylic Acid
  • Methyl Ester : The ester derivative (mp 126–128°C) is more lipophilic, facilitating membrane permeability in drug delivery. It serves as a protected intermediate, with a 76–91% yield in peptide coupling reactions .
  • Carboxylic Acid : The free acid (mp 166–168°C) is polar, enhancing solubility in aqueous environments. It is directly utilized in cyclization reactions for peptide synthesis .
5-Methyloxazole-4-carboxylic Acid

This analog lacks the 1-aminoethyl substituent (CAS 103879-58-9, similarity score 0.61). The absence of the aminoethyl group reduces hydrogen-bonding capacity, lowering its utility in peptide backbone formation.

Substituent Variations in Oxazole Derivatives

  • Benzoxazole Derivatives (e.g., 3a-e): These compounds replace the oxazole with a benzoxazole ring, enhancing aromaticity and stability. However, increased molecular weight may reduce metabolic clearance .

Role in Complex Molecules

The compound is integral to cyclic peptides like 1'(R)-2-(1-{[1'-(R)-2-(1-{[2-(1-aminoethyl)thiazole-4-carbonyl]amino}ethyl)-5-methyloxazole-4-carbonyl]amino}-1'(R)-2-methylpropyl)thiazole-4-carboxylic acid hydrochloride. Such peptides exhibit constrained conformations due to oxazole-thiazole linkages, enhancing receptor binding specificity .

Data Tables

Table 1: Physical Properties of Select Oxazole Derivatives

Compound Name Melting Point (°C) Optical Rotation ([α]D) Key Application Reference
(R)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic acid 166–168 Not reported Cyclic peptide synthesis
(R)-Methyl ester precursor 126–128 +29.4° (c = 1.0, CHCl3) Intermediate protection
(S)-Methyl ester enantiomer Not reported Not reported Stereochemical studies
5-Methyloxazole-4-carboxylic acid Not reported Not reported Simplified analog

Table 2: Similarity Scores (CAS Database)

CAS Number Compound Name Similarity Score
118994-90-4 (R)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic acid Reference (1.00)
121432-12-0 Structural isomer (unidentified) 0.98
1216012-87-1 2-Methyloxazole-5-carboxylic acid 0.87
103879-58-9 5-Methyloxazole-4-carboxylic acid 0.61

Biological Activity

(R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is a chiral compound belonging to the oxazole derivative family, characterized by its unique structural features, including a methyloxazole ring, an aminoethyl side chain, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid can be represented as follows:

C7H10N2O3\text{C}_7\text{H}_{10}\text{N}_2\text{O}_3

Functional Groups

  • Amino Group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Carboxylic Acid : May participate in esterification reactions, enhancing its pharmacological properties.
  • Oxazole Ring : Allows for electrophilic aromatic substitution under specific conditions.

Research indicates that (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Properties : Preliminary studies suggest its role in modulating inflammatory responses through interaction with specific receptors involved in pain and inflammation pathways.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which is crucial for treating neurodegenerative diseases.

Therapeutic Implications

The therapeutic potential of (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid includes applications in:

  • Neurodegenerative Diseases : Its ability to interact with neurotransmitter systems may provide avenues for treatment.
  • Inflammatory Disorders : As an anti-inflammatory agent, it could be beneficial in managing conditions characterized by excessive inflammation.

Synthesis and Evaluation

Several synthesis methods have been explored for (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid. For instance, one study highlighted a synthesis pathway involving the reaction of 3-methylisoxazole-4-carboxylic acid with various amines under controlled conditions .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into the unique biological activity of (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid. The following table summarizes some related compounds and their distinct features:

Compound NameSimilarity IndexUnique Features
5-Amino-3-methylisoxazole-4-carboxylic acid0.80Exhibits distinct anti-inflammatory properties
5-Methylisoxazole-4-carboxylic acid0.75Known for its role in various synthetic pathways
5-Methoxyisoxazole-4-carboxylic acid0.72Contains a methoxy group affecting solubility
2-Amino-3-methylisoxazole-4-carboxylic acid0.70Potentially useful in neuropharmacology

This table emphasizes the structural diversity within the oxazole family while showcasing how (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid's unique configuration may confer specific biological activities not present in its analogs.

Immunosuppressive Properties

In another study focusing on isoxazole derivatives, compounds similar to (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid were evaluated for their immunosuppressive effects. The results indicated that certain derivatives exhibited significant inhibition of peripheral blood mononuclear cell proliferation, suggesting potential applications in autoimmune disorders .

Q & A

Q. What are the established synthetic routes for (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid, and how can reaction conditions be optimized for enantiomeric purity?

The synthesis of oxazole derivatives often involves cyclization of β-hydroxy amides or condensation reactions. For example, (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid methyl ester was synthesized via flow chemistry using Deoxo-Fluor® and MnO₂, achieving high regioselectivity under mild conditions . To optimize enantiomeric purity, chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or asymmetric catalysis should be employed. Reaction parameters like temperature (e.g., reflux in acetic acid for 3–5 hours) and solvent polarity must be systematically tested to minimize racemization .

Q. How can NMR spectroscopy distinguish stereoisomers of this compound, and what key spectral features should be analyzed?

¹H-NMR is critical for stereochemical confirmation. For the methyl ester analog, the (S)-enantiomer shows a quartet at δ = 5.02 ppm (J = 6.2 Hz) for the chiral 1-aminoethyl group, with a doublet at δ = 1.36 ppm (J = 6.3 Hz) for the methyl protons. The oxazole ring’s methyl group appears as a singlet at δ = 2.68 ppm. Chiral shift reagents or derivatization with enantiopure agents (e.g., Mosher’s acid) can resolve overlapping signals in the parent carboxylic acid .

Q. What are the recommended protocols for purifying this compound, given its solubility profile?

The carboxylic acid moiety necessitates acidic aqueous workup. Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is effective for removing byproducts like unreacted amines or esters. For the methyl ester derivative, column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity. Reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water is recommended for chiral separation .

Advanced Research Questions

Q. How do steric and electronic effects influence the biological activity of analogs like 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylic acid compared to the target compound?

Substituents on the oxazole ring modulate bioactivity. The 4-chlorophenyl analog (CAS RN 106833-79-8) exhibits enhanced lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing solubility. Computational docking studies suggest the chlorine atom increases binding affinity to hydrophobic enzyme pockets (e.g., COX-2), whereas the aminoethyl group in the target compound may enable hydrogen bonding with catalytic residues. Comparative IC₅₀ assays and molecular dynamics simulations are needed to quantify these effects .

Q. What strategies resolve contradictions in reported biological data, such as conflicting IC₅₀ values for enzyme inhibition?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents). For example, DMSO concentrations >1% can denature enzymes, artificially inflating IC₅₀. Standardize protocols using phosphate-buffered saline (pH 7.4) and validate results with orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrates for activity). Re-evaluate stereochemical purity via chiral HPLC, as residual (S)-enantiomers in racemic mixtures may skew dose-response curves .

Q. How can computational methods predict the stability of (R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid under physiological conditions?

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict hydrolysis susceptibility at the oxazole ring’s 4-position. Accelerated stability studies (40°C, 75% RH for 6 months) combined with LC-MS degradation profiling identify major breakdown products (e.g., ring-opened dipeptides). Molecular orbital analysis (HOMO-LUMO gaps) further correlates electronic stability with substituent effects .

Methodological Notes

  • Stereochemical Analysis : Use circular dichroism (CD) spectroscopy or X-ray crystallography (e.g., CCDC deposition for analog 5-methylisoxazole-4-carboxylic acid) to confirm absolute configuration .
  • Data Reproducibility : Adopt FAIR data principles—publish raw NMR (FID files), HPLC chromatograms, and crystallographic data in repositories like Zenodo or Cambridge Structural Database.

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